(2,4-Dimethoxy-6-methylphenyl)boronic acid

Beschreibung

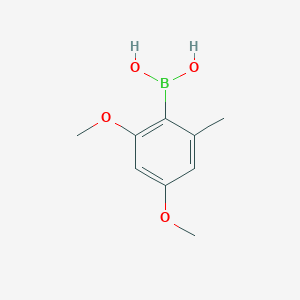

(2,4-Dimethoxy-6-methylphenyl)boronic acid (CAS No. 202390-71-4) is an aromatic boronic acid derivative with the molecular formula C₉H₁₃BO₄ and a molecular weight of 196.01 g/mol . It features a phenyl ring substituted with two methoxy groups at the 2- and 4-positions and a methyl group at the 6-position. This compound is typically stored under dry conditions at room temperature and exhibits moderate toxicity (H302: harmful if swallowed; H312/H332: harmful in contact with skin or if inhaled) . Boronic acids, in general, are valued for their stability, low toxicity, and versatility in organic synthesis and medicinal chemistry, often serving as intermediates in Suzuki-Miyaura cross-coupling reactions .

Eigenschaften

IUPAC Name |

(2,4-dimethoxy-6-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-6-4-7(13-2)5-8(14-3)9(6)10(11)12/h4-5,11-12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGPNFZLMYSDAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)OC)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458699 | |

| Record name | Boronic acid, (2,4-dimethoxy-6-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202390-71-4 | |

| Record name | Boronic acid, (2,4-dimethoxy-6-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxy-6-methylphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron source. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene), under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are common in industrial settings to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Dimethoxy-6-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions, such as oxidation and substitution reactions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and an inert atmosphere (e.g., nitrogen or argon).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Corresponding phenols or quinones.

Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

(2,4-Dimethoxy-6-methylphenyl)boronic acid is widely used in organic synthesis for constructing complex molecules. It is a key reagent in the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Biology and Medicine

In biological and medicinal chemistry, this compound is used to synthesize bioactive molecules and drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of polymers, electronic materials, and fine chemicals. Its role in the synthesis of advanced materials and intermediates is crucial for various industrial applications .

Wirkmechanismus

The mechanism of action of (2,4-Dimethoxy-6-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Boronic Acids

Structural Analogs and Substituent Effects

Key structural analogs (Table 1) include:

| Compound Name | CAS No. | Substituent Positions | Similarity Index |

|---|---|---|---|

| (2-Methoxy-4,6-dimethylphenyl)boronic acid | 355836-08-7 | 2-OCH₃, 4-CH₃, 6-CH₃ | 0.98 |

| (2,6-Dimethoxy-4-methylphenyl)boronic acid | 176528-19-1 | 2-OCH₃, 6-OCH₃, 4-CH₃ | 0.91 |

| 4-Methoxy-2,6-dimethylphenylboronic acid | 361543-99-9 | 4-OCH₃, 2-CH₃, 6-CH₃ | 0.93 |

| (4-Methoxy-2-methylphenyl)boronic acid | 208399-66-0 | 4-OCH₃, 2-CH₃ | 0.93 |

Key Observations :

- Substituent positioning significantly impacts electronic and steric properties. For example, the 2,4-dimethoxy-6-methyl configuration in the target compound introduces electron-donating methoxy groups at the 2- and 4-positions, which may enhance Lewis acidity compared to analogs with fewer methoxy groups .

Physicochemical Properties

Solubility and Stability

- The target compound’s solubility in polar solvents (e.g., DMSO or ethanol) is comparable to analogs like (2,6-dimethoxy-4-methylphenyl)boronic acid . However, precipitation issues in aqueous media (observed in compounds like pyren-1-yl boronic acid) are less likely due to its balanced hydrophilicity from methoxy groups .

- pKa and Binding Affinity : While specific pKa data for the target compound is unavailable, studies on fluoro-substituted analogs suggest that methoxy groups stabilize the boronate conjugate base, enhancing diol-binding at physiological pH . For instance, 2,6-dimethoxy azobenzene boronic acids exhibit a 20-fold increase in diol-binding affinity upon photoisomerization, highlighting the role of substituent positioning .

Antiproliferative Potential

- Boronic acids like phenanthren-9-yl boronic acid (IC₅₀ = 0.225 µM) and 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.196 µM) show potent cytotoxicity in triple-negative breast cancer (4T1) cells . The target compound’s antiproliferative activity remains unstudied, but its structural features (e.g., methoxy groups) may modulate interactions with serine proteases or transcription factors implicated in cancer .

Sensing and Material Science

- The compound’s methoxy groups could enhance diol-binding specificity for glucose sensing, similar to phenylboronic acid-functionalized carbon dots . However, analogs like 2,6-dimethoxy azobenzene boronic acids outperform due to photoresponsive binding .

Biologische Aktivität

(2,4-Dimethoxy-6-methylphenyl)boronic acid is a compound of increasing interest in medicinal chemistry and biochemistry due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, including inhibition profiles against various enzymes, its role in antibiotic resistance, and its applications in organic synthesis.

The molecular formula for this compound is . It features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

1. Enzyme Inhibition

Research indicates that boronic acids, including this compound, exhibit significant inhibitory activity against β-lactamases (BLs), which are enzymes produced by bacteria to resist β-lactam antibiotics. The compound has been characterized for its interaction with serine β-lactamases and metallo-β-lactamases.

Inhibition Profile:

- Serine β-lactamases: The compound shows strong inhibition against AmpC β-lactamase with an IC50 value of approximately 38 µM. This suggests that it can effectively inhibit this enzyme's activity, which is critical in combating antibiotic resistance .

- Metallo-β-lactamases (MBLs): It also demonstrates inhibitory effects against MBLs such as NDM-1 and VIM-2, albeit with higher IC50 values compared to serine β-lactamases. For example, IC50 values were noted at 36 µM for NDM-1 .

2. Antibacterial Activity

The compound has been tested for its antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In combination therapies, this compound enhances the efficacy of existing antibiotics. For instance, when combined with imipenem, the MIC against MRSA was reduced significantly from 32 µg/ml to 0.125 µg/ml .

Table 1: Antibacterial Activity Summary

| Bacterial Strain | MIC (µg/ml) Alone | MIC (µg/ml) with Boronic Acid |

|---|---|---|

| Methicillin-resistant S. aureus | 32 | 0.125 |

| Vancomycin-resistant E. faecium | Not reported | Enhanced efficacy observed |

The mechanism by which this compound inhibits β-lactamases involves the formation of a tetrahedral intermediate that mimics the transition state of the enzymatic reaction catalyzed by these enzymes. This interaction leads to the covalent modification of the active site serine residue in serine β-lactamases .

Applications in Organic Synthesis

In addition to its biological activity, this boronic acid plays a crucial role in organic synthesis:

- Suzuki-Miyaura Coupling: It is frequently used as a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds .

- Bioconjugation Techniques: The ability of boronic acids to selectively bind diols makes them valuable in bioconjugation processes for labeling biomolecules .

Case Study 1: Combating Antibiotic Resistance

A study demonstrated that the use of this compound in conjunction with traditional antibiotics significantly reduces bacterial resistance mechanisms. The research highlighted how this compound could restore the efficacy of antibiotics against resistant strains through enzyme inhibition .

Case Study 2: Synthesis of Antibacterial Agents

In synthetic studies aimed at developing new antibacterial agents, this compound was utilized as a precursor for synthesizing naphthacemycin analogs. These analogs exhibited enhanced antibacterial properties compared to their parent compounds .

Q & A

Q. Advanced

- QSAR modeling : Mordred descriptors (e.g., logP, polar surface area) predict solubility and membrane permeability. For example, clogP <3 enhances cellular uptake .

- Principal Component Analysis (PCA) : Reduces dimensionality of chemical descriptors to identify structural motifs correlated with activity. Boronic acids with meta-substituents show higher reactivity in Suzuki couplings .

- K-means clustering : Groups compounds by structural similarity, enabling selection of diverse candidates for high-throughput screening .

How does the diol choice in boronic ester formation influence the compound's stability and oxidation kinetics in biological environments?

Advanced

Diols modulate stability via steric and electronic effects:

- Pinacol esters : High diol affinity (e.g., 12.1 relative to phenyl boronic acid) slows hydrolysis but accelerates H₂O₂-mediated oxidation (50% conversion in 10 minutes) .

- 2,3-Butanediol esters : Faster oxidation (5 minutes for 50% conversion) due to lower diol affinity (0.57), making them suitable for ROS-responsive drug delivery .

Table: Oxidation Rates of Boronic Esters with Different Diols

| Diol | Relative Affinity | 50% Oxidation Time |

|---|---|---|

| Pinacol | 12.1 | 10 minutes |

| 2,3-Butanediol | 0.57 | 5 minutes |

| Neopentyl glycol | 0.30 | 27 minutes |

What are the primary considerations when designing boronic acid derivatives for use in biochemical sensing applications?

Q. Basic

- Diol-binding affinity : Ortho-substituents (e.g., methoxy) enhance binding to cis-diols like glucose or RNA .

- Fluorophore integration : Rhodamine or pyrene derivatives enable fluorescence-based detection. For example, rhodamine-boronic acid conjugates detect saccharides via HPLC post-column assays .

- Solubility : Hydrophilic polymers (e.g., polyacrylamide) improve aqueous compatibility for in vivo sensing .

In developing boronic acid-based tubulin polymerization inhibitors, how does structural modification impact biological activity and selectivity?

Q. Advanced

- Bioisosteric replacement : Replacing hydroxyl groups with boronic acids (e.g., combretastatin analogs) enhances tubulin binding (IC₅₀ = 21–22 µM) and apoptosis induction .

- Substituent effects : Methoxy groups at the 2- and 4-positions improve metabolic stability, while methyl groups reduce off-target kinase inhibition .

- Cellular uptake : Boronic acids with logD ~2.5 (e.g., 13c) show optimal permeability in glioblastoma models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.